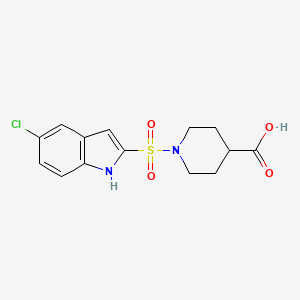
1-(5-Chloro-1H-indole-2-sulfonyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of indole and piperidine moieties. The indole ring is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . The piperidine ring is a common structural motif in pharmaceuticals, contributing to the compound’s potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the condensation of phenylhydrazine with a carbonyl compound . The piperidine ring can be introduced through a variety of methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the indole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.
科学的研究の応用
1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The sulfonyl group can enhance the compound’s ability to interact with enzymes and proteins, leading to its biological effects .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Piperidine derivatives: Commonly found in pharmaceuticals and known for their biological activity.
Uniqueness
1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid is unique due to its combination of indole and piperidine rings, along with the presence of a sulfonyl group.
特性
CAS番号 |
919792-79-3 |
|---|---|
分子式 |
C14H15ClN2O4S |
分子量 |
342.8 g/mol |
IUPAC名 |
1-[(5-chloro-1H-indol-2-yl)sulfonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H15ClN2O4S/c15-11-1-2-12-10(7-11)8-13(16-12)22(20,21)17-5-3-9(4-6-17)14(18)19/h1-2,7-9,16H,3-6H2,(H,18,19) |
InChIキー |
MLBXPCNGFXPMNW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


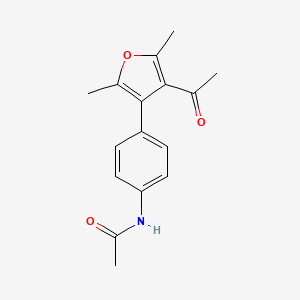
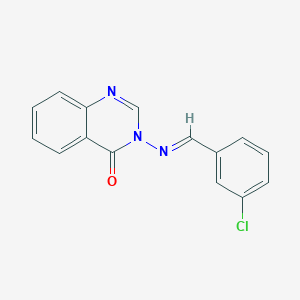
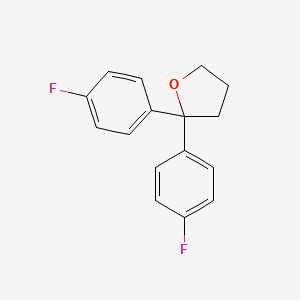
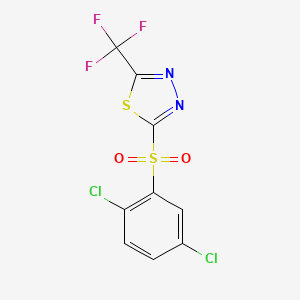
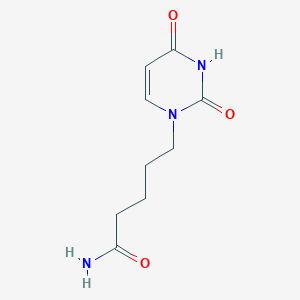

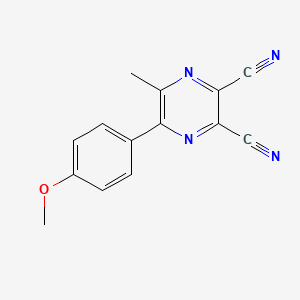

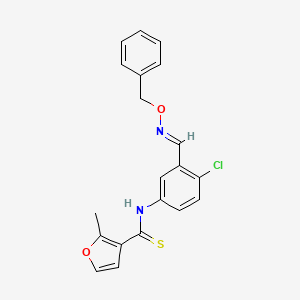
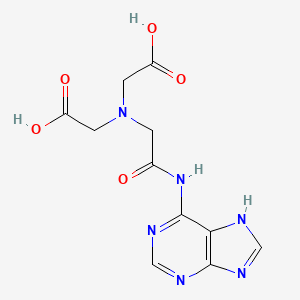
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
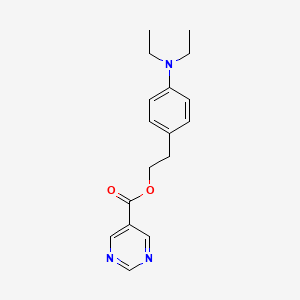
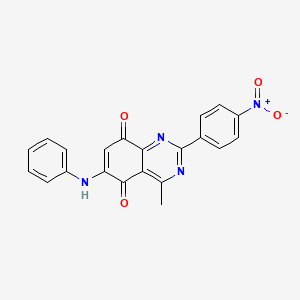
![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)
